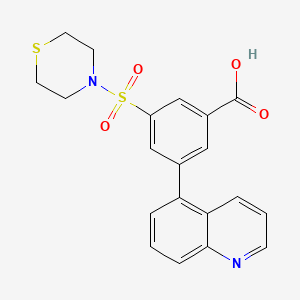![molecular formula C17H19N5OS B5501614 N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar triazole compounds often involves multistep processes. For example, Shen et al. (2013) synthesized a series of 1H-1,2,3-triazole-4-carboxamides, establishing their structure using NMR, IR, MS spectra, and X-ray diffraction, highlighting the complex nature of such syntheses (Shen et al., 2013).
Molecular Structure Analysis
The molecular structure of triazole and thiazole derivatives is often characterized by complex conformations and interactions. For instance, the study by Shen et al. (2013) revealed that intermolecular and intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation (Shen et al., 2013).
Chemical Reactions and Properties
Triazole and thiazole compounds can participate in various chemical reactions due to their functional groups. Kumar et al. (2013) described the synthesis of oxazoles via chemoselective thionation-cyclization of enamides, which might be relevant to understanding the reactivity of similar triazole-thiazole structures (Kumar et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are closely tied to their molecular structure. For instance, the work by Shen et al. (2013) involved X-ray diffraction crystallography to determine the physical structure of their synthesized compounds (Shen et al., 2013).
Chemical Properties Analysis
The chemical properties, like reactivity, stability, and functional group behavior, are key in understanding these compounds. Research by Patel et al. (2015) on heterocyclic compounds provides insights into the chemical properties and reactivity of triazole-thiazole derivatives (Patel et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
- A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, including those incorporating the thiazole moiety, revealing their potent anticancer activities. The research highlighted a facile and convenient method for creating new pharmacophores with significant anticancer potential, suggesting a structure-activity relationship based on their anticancer results (Gomha et al., 2017).
Novel Synthesis Methods
- Another study reported on the synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization, demonstrating the efficiency of creating functionalized novel β-(methylthio)enamides. This synthesis pathway includes the development of structures potentially useful for further pharmacological exploration (Kumar et al., 2012).
DNA Methylation Impact
- Research into the synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles highlighted their effects on DNA methylation levels, indicating a potential for these compounds in modifying tumor DNA methylation in vitro and suggesting further in vivo studies (Hovsepyan et al., 2019).
Mecanismo De Acción
The mechanism of action of thiazole and triazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-3-7-16-19-12(2)15(24-16)10-18-17(23)14-11-22(21-20-14)13-8-5-4-6-9-13/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQPVSDOCJSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)CNC(=O)C2=CN(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)
![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)
![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)
![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)
![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)
![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)